molecular formula C20H15NO3S B3839336 3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No. B3839336
M. Wt: 349.4 g/mol
InChI Key: SNJSONUNMKYGAM-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one with a thiazole ring attached. Chromen-2-one derivatives are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Thiazoles are also important in medicinal chemistry and have been found in many pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the chromen-2-one core, followed by the attachment of the thiazole ring. The specifics would depend on the exact methods used by the chemists .


Molecular Structure Analysis

The molecular structure would be determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The reactivity of the compound can provide insights into its potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be determined using various analytical techniques .

Mechanism of Action

The mechanism of action refers to how the compound exerts its effects at the molecular level. This is often studied using biochemical assays and sometimes requires the use of computational modeling .

Safety and Hazards

The safety and potential hazards of the compound would be assessed through toxicological studies. This can include testing the compound in cell cultures and animal models to determine its toxicity .

Future Directions

Future research on this compound would likely involve further exploration of its biological activity, potential applications, and optimization of its synthesis. This could also include the development of analogs with improved properties .

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-2-23-15-9-7-13(8-10-15)17-12-25-19(21-17)16-11-14-5-3-4-6-18(14)24-20(16)22/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJSONUNMKYGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 3
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3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 4
3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 5
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3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 6
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3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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